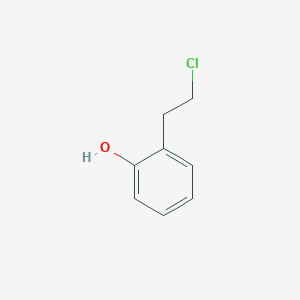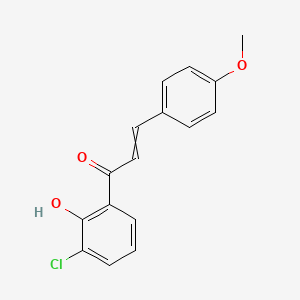
2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-2’-hydroxy-4-methoxychalcone is a chalcone derivative with the empirical formula C16H13ClO3 and a molecular weight of 288.73 g/mol . Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative is known for its potential pharmacological properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-chloro-2’-hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 3’-chloro-2’-hydroxy-4-methoxychalcone.
Industrial Production Methods
While specific industrial production methods for 3’-chloro-2’-hydroxy-4-methoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3’-Chloro-2’-hydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Chalcone epoxides or hydroxylated derivatives.
Reduction: Saturated alcohols or alkanes.
Substitution: Various substituted chalcones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other chalcone derivatives and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in organic synthesis.
作用機序
The mechanism of action of 3’-chloro-2’-hydroxy-4-methoxychalcone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
3’-Chloro-2’-hydroxy-4-methoxychalcone can be compared with other chalcone derivatives such as:
- 4’-Chloro-3-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
- 4’-Chloro-2-hydroxy-3-methoxychalcone
Uniqueness
The unique combination of the chloro, hydroxy, and methoxy groups in 3’-chloro-2’-hydroxy-4-methoxychalcone contributes to its distinct chemical reactivity and potential biological activities compared to other chalcone derivatives.
特性
CAS番号 |
113192-16-8 |
|---|---|
分子式 |
C16H13ClO3 |
分子量 |
288.72 g/mol |
IUPAC名 |
1-(3-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-12-8-5-11(6-9-12)7-10-15(18)13-3-2-4-14(17)16(13)19/h2-10,19H,1H3 |
InChIキー |
GXTLVZFVBHRTIZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


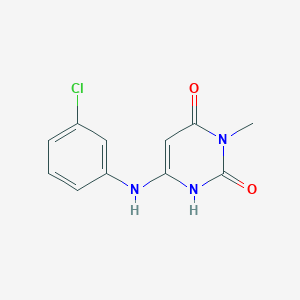
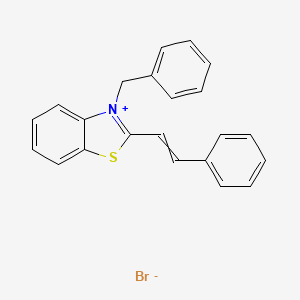

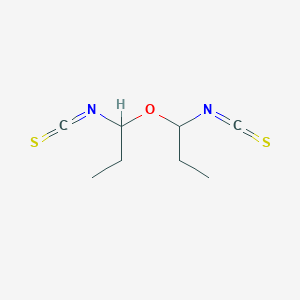

![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
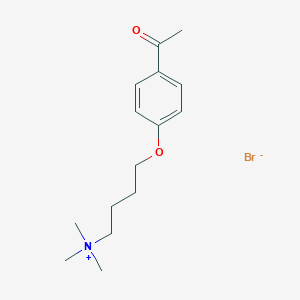
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)



![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
